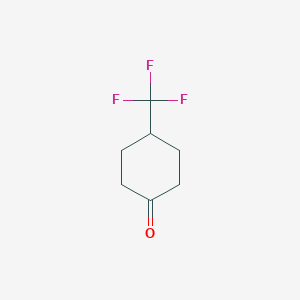

4-(Trifluoromethyl)cyclohexanone

Vue d'ensemble

Description

4-(Trifluoromethyl)cyclohexanone: is an organic compound with the molecular formula C7H9F3O. It is a cyclohexanone derivative where a trifluoromethyl group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexanedione monoethylene glycol ketal with trifluoromethyl trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is stirred for two days, followed by dilution with dichloromethane and washing with saturated ammonium chloride and brine solutions. The product is then purified by chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-(Trifluoromethyl)cyclohexanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 4-(Trifluoromethyl)cyclohexanol.

Substitution: Substituted cyclohexanone derivatives.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

4-(Trifluoromethyl)cyclohexanone serves as an important intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances the metabolic stability and bioactivity of compounds, making them more effective in therapeutic applications. Its ability to mimic functional groups found in natural products allows for the development of drugs with improved pharmacological profiles.

Notable Examples:

- Cholinesterase Inhibitors: Research has shown that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. These compounds have potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition Studies

The biological activity of this compound has been explored extensively. Studies indicate that compounds containing the trifluoromethyl group often exhibit enhanced enzyme inhibition properties.

Key Findings:

- Dual Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibition capabilities against AChE and BuChE, with IC50 values ranging from 46.8 to 137.7 µM for AChE and from 19.1 to 881.1 µM for BuChE . This suggests that modifications to the cyclohexanone structure can lead to significant improvements in biological activity.

- Structure-Activity Relationships (SAR): Various substitution patterns on the hydrazones have been studied to optimize their inhibitory effects, revealing insights into how structural changes influence biological activity .

Organic Synthesis Applications

In organic chemistry, this compound is valued for its reactivity and stability compared to non-fluorinated counterparts. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Applications Include:

- Solvolysis Reactions: The compound can undergo solvolysis under basic conditions, leading to transformations into cyclohexenone derivatives, which are useful in further synthetic pathways.

- Comparative Reactivity: When compared to similar compounds like cyclohexanone and 4-fluorocyclohexanone, this compound exhibits increased electrophilicity due to the presence of three fluorine atoms, enhancing its utility in synthetic applications.

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethyl)phenol

- 4-(Trifluoromethyl)cyclohexanol

- 4,4-Difluorocyclohexanone

- 2-Fluorocyclohexanone

Comparison: 4-(Trifluoromethyl)cyclohexanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a versatile compound in various chemical reactions and applications .

Activité Biologique

4-(Trifluoromethyl)cyclohexanone is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, thereby affecting their pharmacological profiles. This article explores the biological activities associated with this compound, focusing on its enzyme inhibition capabilities, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₇H₉F₃O

- Molecular Weight : 182.15 g/mol

- CAS Number : 2777491

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which included derivatives of cyclohexanone. The results indicated that these compounds exhibited dual inhibition of AChE and BuChE with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, showcasing a promising potential for treating neurodegenerative diseases such as Alzheimer's disease .

Cytotoxic Effects

Research has shown that derivatives of cyclohexanone, including those containing the trifluoromethyl group, can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on bis-benzylidene cyclohexanone derivatives demonstrated significant cytotoxicity against prostate (PC3), cervical (HeLa), and breast (MCF-7) cancer cell lines . This suggests that the incorporation of the trifluoromethyl group may enhance the anticancer properties of cyclohexanone derivatives.

Structure-Activity Relationship (SAR)

The biological activity of compounds containing the trifluoromethyl group can often be attributed to their structural characteristics. The presence of this group has been shown to increase binding affinity to biological targets by improving lipophilicity and altering electronic properties. For example, SAR studies indicate that modifications in the structure around the trifluoromethyl group can lead to significant changes in inhibitory potency against enzymes like AChE and BuChE .

Case Study 1: Cholinesterase Inhibition

In a recent study, various hydrazones derived from 4-(trifluoromethyl)benzohydrazide were synthesized and tested for their ability to inhibit cholinesterases. The most potent inhibitor identified was 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which showed mixed-type inhibition with a strong affinity for AChE . This highlights the potential of trifluoromethyl-substituted compounds in developing new therapeutic agents for cognitive disorders.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of cyclohexanone derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study emphasized that structural modifications, including the introduction of trifluoromethyl groups, could enhance therapeutic efficacy and selectivity .

Propriétés

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.